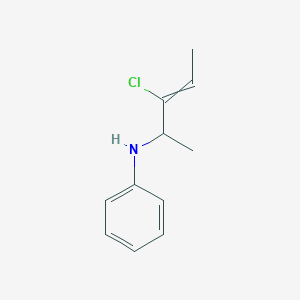![molecular formula C14H17NO3S B14408965 Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- CAS No. 81253-24-9](/img/structure/B14408965.png)
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is a chemical compound known for its fluorescent properties. It is commonly used in biochemical and analytical applications due to its ability to form stable fluorescent adducts with primary and secondary amines . This compound is also referred to as dansyl chloride in some contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form fluorescent sulfonamide adducts.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from the substitution reactions are fluorescent sulfonamide adducts, which are widely used in biochemical assays and analytical applications .
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- has a wide range of scientific research applications:
Wirkmechanismus
The compound exerts its effects through the formation of fluorescent adducts with primary and secondary amines. The mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride group, resulting in the formation of a stable sulfonamide bond. This reaction enhances the compound’s fluorescence, making it useful for various analytical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl Chloride: A closely related compound with similar fluorescent properties and applications.
5-(Dimethylamino)-1-naphthalenesulfonamide: Another similar compound used in fluorescent labeling.
Uniqueness
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is unique due to its specific structure, which provides distinct fluorescent properties. Its ability to form stable adducts with both primary and secondary amines makes it versatile for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
81253-24-9 |
|---|---|
Molekularformel |
C14H17NO3S |
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
2-[5-(dimethylamino)naphthalen-1-yl]sulfonylethanol |
InChI |
InChI=1S/C14H17NO3S/c1-15(2)13-7-3-6-12-11(13)5-4-8-14(12)19(17,18)10-9-16/h3-8,16H,9-10H2,1-2H3 |
InChI-Schlüssel |
CRBMHTNKUVJJFH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
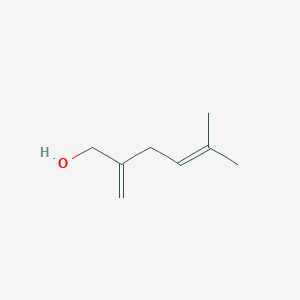
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
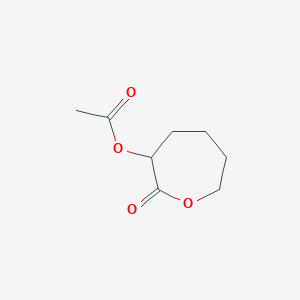
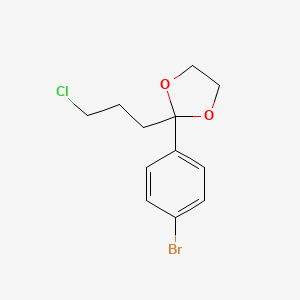

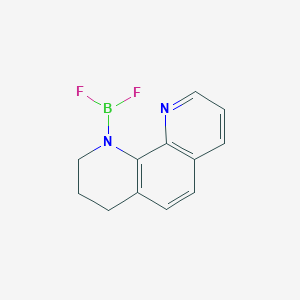
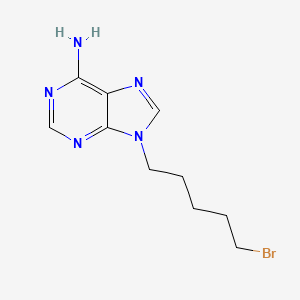

![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
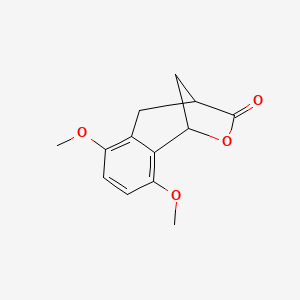
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
